N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide
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Overview
Description
N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide is a complex organic compound that features a fluorophenyl sulfonyl group attached to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide typically involves multiple steps. One common route starts with the preparation of the indole core, followed by the introduction of the fluorophenyl sulfonyl group. The final step involves the attachment of the butyl and methylacetamide groups. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-butylbenzenesulfonamide
- N-fluorobenzenesulfonimide
- N-methylacetamide derivatives
Uniqueness
N-butyl-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-methylacetamide is unique due to the combination of its indole core with a fluorophenyl sulfonyl group. This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-butyl-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c1-3-4-13-23(2)21(25)15-24-14-20(18-7-5-6-8-19(18)24)28(26,27)17-11-9-16(22)10-12-17/h5-12,14H,3-4,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHCOPKAQZWAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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